molecular formula C3H6O2S B14627789 1,3lambda~4~-Oxathiolan-3-one CAS No. 54016-09-0

1,3lambda~4~-Oxathiolan-3-one

Cat. No.: B14627789
CAS No.: 54016-09-0
M. Wt: 106.15 g/mol
InChI Key: XWQCBWZUWMHWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3λ⁴-Oxathiolan-3-one is a five-membered heterocyclic compound containing both oxygen and sulfur atoms in its ring system. The "λ⁴" notation indicates the oxidation state of the sulfur atom, which is tetravalent (sulfone or sulfoxide configuration, depending on synthesis). This compound is primarily of interest in synthetic organic chemistry as a precursor or intermediate for pharmaceuticals, agrochemicals, and materials science due to its unique electronic and steric properties .

Properties

IUPAC Name

1,3-oxathiolane 3-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2S/c4-6-2-1-5-3-6/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQCBWZUWMHWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597548
Record name 1,3lambda~4~-Oxathiolan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54016-09-0
Record name 1,3lambda~4~-Oxathiolan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3lambda~4~-Oxathiolan-3-one can be synthesized through the condensation of mercaptoethanol with formaldehyde. This reaction typically involves the formation of thioacetals, which are then cyclized to form the oxathiolane ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,3lambda~4~-Oxathiolan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur and oxygen atoms in the ring structure.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form thiols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, with reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Mechanism of Action

The mechanism of action of 1,3lambda~4~-Oxathiolan-3-one and its derivatives involves interactions with molecular targets such as enzymes and receptors. For example, nucleoside analogues containing the oxathiolane ring can inhibit viral reverse transcriptase enzymes, thereby preventing viral replication . The sulfur and oxygen atoms in the ring structure play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analog: 4-(Iodomethyl)-1,3,2λ⁴-dioxathiolan-2-one
  • Key Differences: Heteroatom Composition: Unlike 1,3λ⁴-Oxathiolan-3-one, this analog contains two oxygen atoms and one sulfur atom (1,3,2λ⁴-dioxathiolan-2-one), forming a six-membered ring system with an iodomethyl substituent. Reactivity: The iodine substituent enhances electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the unsubstituted oxathiolanone. Applications: Primarily used in radiopharmaceutical synthesis due to the iodine atom’s utility in imaging agents .
2.2. Natural Product Analog: Galanolactone
  • Key Differences: Ring System: Galanolactone features a spirocyclic structure combining a naphthalene-derived system with an oxirane (epoxide) and a γ-lactone. This contrasts with the simpler five-membered oxathiolanone ring. Source: Isolated from Zingiber officinale (ginger), Galanolactone has demonstrated antiplatelet and anti-inflammatory activities, whereas 1,3λ⁴-Oxathiolan-3-one is synthetic and lacks direct pharmacological data . Substituents: Galanolactone’s vanillyl and veratryl groups contribute to its bioactivity, while oxathiolanone derivatives often require functionalization for similar effects.
2.3. Functionalized Lactone: 4-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
  • Biological Relevance: Such substituents are linked to antioxidant and enzyme-inhibitory activities, whereas oxathiolanones are more commonly explored for their ring strain and sulfur-mediated reactivity .

Comparative Data Table

Compound Ring System Heteroatoms Key Substituents Source/Applications References
1,3λ⁴-Oxathiolan-3-one 5-membered (O, S) O, S None (base structure) Synthetic intermediate
4-(Iodomethyl)-1,3,2λ⁴-dioxathiolan-2-one 6-membered (O, S) O, S Iodomethyl Radiopharmaceutical synthesis
Galanolactone Spirocyclic (epoxide + lactone) O Vanillyl, veratryl Natural product (ginger), antiplatelet
4-[(3,4-Dimethoxyphenyl)methyl]-... 5-membered (O) O Methoxy, hydroxy phenyl groups Antioxidant research

Research Findings and Implications

  • Reactivity : Sulfur in 1,3λ⁴-Oxathiolan-3-one increases ring strain and electrophilicity compared to all-oxygen lactones, enabling unique reaction pathways (e.g., thiol-mediated ring-opening) .
  • Biological Activity: While Galanolactone and phenyl-substituted oxolanones exhibit direct pharmacological effects, oxathiolanones often require derivatization (e.g., as prodrugs in antiviral therapies) to enhance bioavailability .
  • Synthetic Utility: The iodine-substituted dioxathiolanone demonstrates how heteroatom manipulation expands applications in targeted drug delivery .

Q & A

Q. What are the established synthetic routes for 1,3λ⁴-Oxathiolan-3-one, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Synthesis typically involves cyclization of thiol-containing precursors with carbonyl derivatives under acidic or basic conditions. For example, Wu et al. (2009) demonstrated stereoselective synthesis using (R)-2-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-oxathiolan-5-one as a chiral intermediate, highlighting the role of temperature and catalyst choice in controlling enantiomeric excess . Key parameters to optimize include solvent polarity (e.g., THF vs. DCM), reaction time, and purification methods (e.g., column chromatography vs. recrystallization).

Q. How should researchers characterize the purity and structural integrity of 1,3λ⁴-Oxathiolan-3-one?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the oxathiolane ring structure and substituent positions.
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 210–260 nm) to assess purity (>95% recommended for pharmacological studies) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly for detecting byproducts like oxidation derivatives .

Q. What are the primary challenges in stabilizing 1,3λ⁴-Oxathiolan-3-one under experimental conditions?

Methodological Answer: The compound’s oxathiolane ring is prone to hydrolysis under acidic or aqueous conditions. Stabilization strategies include:

  • Storing samples in anhydrous solvents (e.g., dried DMSO) at –20°C.
  • Avoiding prolonged exposure to light, which accelerates decomposition.
  • Using inert atmospheres (N2_2 or Ar) during synthesis .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of 1,3λ⁴-Oxathiolan-3-one in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) simulations can map transition states and predict regioselectivity. For example:

  • Compare activation energies for ring-opening at sulfur vs. oxygen sites.
  • Solvent effects (e.g., polarizable continuum models) explain experimental yield variations in protic vs. aprotic media .
  • Validate models with kinetic isotope effects (KIEs) or Hammett plots .

Q. How do contradictory spectral data for 1,3λ⁴-Oxathiolan-3-one derivatives arise, and how should researchers resolve them?

Methodological Answer: Contradictions often stem from:

  • Dynamic equilibria : Use variable-temperature NMR to detect tautomerism or ring-chain isomerism.
  • Impurity interference : Cross-validate with LC-MS to distinguish byproducts.
  • Crystallographic vs. solution-state structures : Single-crystal XRD resolves solid-state conformation discrepancies vs. solution NMR .

Q. What experimental designs are optimal for evaluating the pharmacological activity of 1,3λ⁴-Oxathiolan-3-one derivatives?

Methodological Answer:

  • In vitro assays : Screen for enzyme inhibition (e.g., COX-2, HIV protease) using fluorescence-based assays with IC50_{50} determination. Include positive/negative controls (e.g., indomethacin for COX-2) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., alkyl groups at C-4) and correlate with bioactivity using multivariate regression .

Data Analysis and Reporting

Q. How should researchers address low reproducibility in synthetic yields of 1,3λ⁴-Oxathiolan-3-one?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., catalyst loading, solvent ratio).
  • Statistical validation : Report yields with standard deviations (n ≥ 3) and apply ANOVA to assess significance .
  • Troubleshooting : Check for moisture contamination or oxygen ingress using Karl Fischer titration or GC headspace analysis .

Q. What frameworks are recommended for integrating 1,3λ⁴-Oxathiolan-3-one into broader heterocyclic chemistry studies?

Methodological Answer:

  • Comparative analysis : Benchmark reactivity against 1,3-dioxolanes or thietanes to assess ring strain and electronic effects.
  • Mechanistic categorization : Classify reactions (e.g., cycloadditions, ring expansions) using the IUPAC Gold Book’s terminology .

Ethical and Methodological Best Practices

Q. How can researchers ensure ethical reporting of negative or inconclusive results involving 1,3λ⁴-Oxathiolan-3-one?

Methodological Answer:

  • Transparency : Disclose all experimental conditions, including failed attempts, in supplementary materials.
  • Data retention : Archive raw spectra and chromatograms for peer review (retain for 5–10 years) .
  • Conflict declaration : State funding sources and intellectual property constraints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.